molecular formula C14H10BrNO B4198035 2-[(3-bromobenzyl)oxy]benzonitrile

2-[(3-bromobenzyl)oxy]benzonitrile

Cat. No. B4198035
M. Wt: 288.14 g/mol
InChI Key: VLFPOZXJVSKVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromobenzyl)oxy]benzonitrile, also known as BB-94, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of hydroxamate-based matrix metalloproteinase (MMP) inhibitors, which are known to play a crucial role in various physiological and pathological processes.

Mechanism of Action

2-[(3-bromobenzyl)oxy]benzonitrile inhibits the activity of MMPs by binding to the active site of the enzyme and preventing the cleavage of extracellular matrix proteins. This results in the inhibition of tumor invasion, angiogenesis, and inflammation. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of MMP-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. This results in the inhibition of tumor invasion, angiogenesis, and inflammation. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of MMP-2 and MMP-9. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Advantages and Limitations for Lab Experiments

2-[(3-bromobenzyl)oxy]benzonitrile has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective inhibitor of MMPs. It has been extensively studied for its potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases. However, one of the limitations is that it has poor solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has been shown to have off-target effects on other enzymes such as ADAMs and ADAMTSs, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-[(3-bromobenzyl)oxy]benzonitrile. One direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative diseases and infectious diseases. Another direction is to develop more potent and selective MMP inhibitors based on the structure of this compound. Additionally, the off-target effects of this compound on other enzymes such as ADAMs and ADAMTSs need to be further investigated to better understand its mechanism of action.

Scientific Research Applications

2-[(3-bromobenzyl)oxy]benzonitrile has been extensively studied for its potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases. It has been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. MMPs have been implicated in various pathological processes such as tumor invasion, angiogenesis, and inflammation. Therefore, MMP inhibitors such as this compound have been investigated as potential therapeutic agents.

properties

IUPAC Name

2-[(3-bromophenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-8H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFPOZXJVSKVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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